3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
Overview
Description
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is an organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes a nitroethyl group, a methylphenyl group, and a phenyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylacetophenone to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the nitroethyl group to the indole core. The final step involves the reduction of the nitro group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole
- 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-one
- 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-thiol
Uniqueness
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is unique due to the presence of the hydroxyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-hydroxy-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-11-13-17(14-12-16)20(15-24(26)27)22-19-9-5-6-10-21(19)25(28)23(22)18-7-3-2-4-8-18/h2-14,20,28H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHGGAWMVAOFGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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